molecular formula C8H6N2O2 B3242144 Pyrrolo[1,2-a]pyrazine-6-carboxylic acid CAS No. 1502992-79-1

Pyrrolo[1,2-a]pyrazine-6-carboxylic acid

Cat. No.: B3242144
CAS No.: 1502992-79-1
M. Wt: 162.15 g/mol
InChI Key: MSQXVMZXBYADOS-UHFFFAOYSA-N
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Description

Pyrrolo[1,2-a]pyrazine-6-carboxylic acid is a versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery. This fused bicyclic heterocycle serves as a critical synthetic intermediate for the development of novel bioactive molecules. Research into pyrrolo[1,2-a]pyrazine derivatives has demonstrated their potential in various therapeutic areas. Notably, this core structure has been utilized in the design and synthesis of compounds evaluated for their antiproliferative activity. Studies on related derivatives have shown promising cytotoxicity against human cancer cell lines, such as lymphoma U937 cells, with mechanisms of action that can include the induction of apoptosis, as evidenced by increased caspase-3/7 activity . Furthermore, the pyrrolo[1,2-a]pyrazine core is a subject of exploration in other research contexts, including the synthesis of novel oxime-substituted derivatives and its role as a key building block in constructing more complex polycyclic systems . The carboxylic acid functional group of this compound provides a reactive handle for further synthetic modification, allowing researchers to create a diverse array of amides and esters for structure-activity relationship (SAR) studies. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyrrolo[1,2-a]pyrazine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-8(12)7-2-1-6-5-9-3-4-10(6)7/h1-5H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSQXVMZXBYADOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC=C2C(=O)O)C=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Derivatization Strategies of Pyrrolo 1,2 a Pyrazine 6 Carboxylic Acid

Electrophilic and Nucleophilic Reactions on the Pyrrolopyrazine Ring System

The pyrrolo[1,2-a]pyrazine (B1600676) nucleus exhibits distinct reactivity towards electrophiles and nucleophiles, largely governed by the properties of the fused pyrrole (B145914) and pyrazine (B50134) rings. The pyrrole moiety is inherently electron-rich and thus more susceptible to electrophilic substitution, while the pyrazine ring is electron-deficient and can react with nucleophiles.

Electrophilic Reactions: Similar to pyrrole itself, the pyrrolo[1,2-a]pyrazine system is highly reactive towards electrophilic substitution. youtube.com Theoretical and experimental studies on pyrrole show that electrophilic attack preferentially occurs at the C2 (or α) position, as the resulting cationic intermediate (arenium ion) is better stabilized by resonance. youtube.comyoutube.com In the case of the fused system, the positions on the pyrrole ring are generally the most reactive sites for electrophiles. For instance, reactions like nitration, halogenation, and Vilsmeier-Haack formylation, which are classic electrophilic substitution reactions for pyrroles, can be applied to the pyrrolopyrazine core, targeting the available positions on the pyrrole segment. youtube.com

Nucleophilic Reactions: The pyrazine portion of the scaffold is electron-deficient and can be susceptible to nucleophilic attack, particularly when activated by electron-withdrawing groups or in the context of specific reaction mechanisms. For example, studies on related N-alkyne-substituted pyrrole esters have shown that intramolecular nucleophilic cyclization, using reagents like hydrazine (B178648), can lead to the formation of the pyrrolopyrazinone core. beilstein-journals.org In this process, hydrazine acts as the nucleophile, attacking the ester carbonyl, followed by cyclization onto the pyrrole ring system. beilstein-journals.org Furthermore, reactions of pyrrolopyrazines bearing a trifluoromethyl group with O- and N-nucleophiles have been shown to transform the trifluoromethyl group into amides or amidines, accompanied by aromatization of the ring system. researchgate.net

A proposed mechanism for the nucleophilic cyclization of N-alkyne-substituted methyl 1H-pyrrole-2-carboxylates involves the initial reaction of hydrazine with the methyl ester to form a hydrazide, which then undergoes intramolecular cyclization. beilstein-journals.org

Transformations of the Carboxylic Acid Moiety

The carboxylic acid group at the C-6 position is a key handle for derivatization, allowing for the synthesis of a wide array of functional analogues through well-established organic transformations.

The carboxylic acid can be readily converted into esters, amides, and acyl halides, which are valuable intermediates for further functionalization.

Esterification: Standard Fischer esterification conditions, involving reaction with an alcohol in the presence of an acid catalyst, can be employed to produce the corresponding esters. Alternatively, for more sensitive substrates, coupling agents or conversion to a more reactive intermediate like an acyl halide can be used. libretexts.org The methyl ester of a related octahydropyrrolo[1,2-a]pyrazine-3-carboxylic acid has been documented, highlighting the feasibility of this transformation. nih.gov

Amidation: The formation of amides from the carboxylic acid is a crucial transformation, as many biologically active molecules feature this functional group. nih.gov Direct condensation with primary or secondary amines using coupling reagents like DCC (dicyclohexylcarbodiimide) or heating the ammonium (B1175870) carboxylate salt are common methods. libretexts.org A more efficient route involves the conversion of the carboxylic acid to an acyl chloride, which then readily reacts with ammonia (B1221849) or amines to form primary, secondary, or tertiary amides. youtube.comlibretexts.orgresearchgate.net Studies on pyrazine-2-carboxylic acids have demonstrated the successful synthesis of a wide range of substituted amides via their acyl chloride intermediates. researchgate.netnih.gov

Acyl Halide Formation: The carboxylic acid can be converted to its more reactive acyl halide derivative, most commonly the acyl chloride. This is typically achieved by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orgwikipedia.orgpressbooks.pub The resulting acyl halide is a highly valuable intermediate for the synthesis of esters, amides, and other derivatives under mild conditions. libretexts.orgpressbooks.pub

TransformationReagents and ConditionsProductReference(s)
Esterification R'OH, Acid Catalyst (e.g., H₂SO₄), HeatPyrrolo[1,2-a]pyrazine-6-carboxylate ester libretexts.org
Amidation (Direct) R'R''NH, Coupling Agent (e.g., DCC)Pyrrolo[1,2-a]pyrazine-6-carboxamide libretexts.org
Acyl Halide Formation Thionyl Chloride (SOCl₂) or Oxalyl ChloridePyrrolo[1,2-a]pyrazine-6-carbonyl halide libretexts.orgwikipedia.org
Amidation (via Acyl Halide) 1. SOCl₂2. R'R''NH (2 equiv.) or R'R''NH/PyridinePyrrolo[1,2-a]pyrazine-6-carboxamide libretexts.orgresearchgate.net

Reductions: The carboxylic acid group can be reduced to the corresponding primary alcohol. This transformation typically requires strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). The resulting hydroxymethyl-pyrrolopyrazine can serve as a building block for further synthetic modifications.

Decarboxylation: The removal of the carboxylic acid group via decarboxylation can provide access to the parent pyrrolo[1,2-a]pyrazine core. While often requiring harsh conditions, certain methods facilitate this process. For example, photocatalytic decarboxylative reduction using organocatalysts under visible light has emerged as a mild method for converting carboxylic acids into reduced products. nih.gov Studies on other heterocyclic carboxylic acids, such as 2-pyridone-3-carboxylic acid, have shown that decarboxylation can be achieved using potassium carbonate in toluene. brieflands.com Enzymatic methods, such as the use of UbiD family decarboxylases, can also achieve reversible decarboxylation under specific conditions. mdpi.com

Regioselective Functionalization of the Pyrrolo[1,2-a]pyrazine Core

Achieving regioselectivity in the functionalization of the pyrrolo[1,2-a]pyrazine core is critical for synthesizing specific isomers. Gold-catalyzed reactions have proven particularly effective in this regard. A notable example is the synthesis of functionalized pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-diones from dihydropyrazinone precursors. acs.orgnih.gov This method involves a gold(I)-catalyzed annulation that proceeds with complete C-5 regioselectivity. acs.org The activation of an alkyne by the gold(I) catalyst makes it a soft electrophile, which then reacts selectively with the soft nucleophilic center at C-5 of the dihydropyrazinone intermediate. acs.org This strategy allows for the construction of densely functionalized pyrrolopyrazine systems in good to excellent yields. nih.gov

ReactionSubstrateCatalyst/ReagentsKey FeatureReference(s)
Gold-Catalyzed Annulation Dihydropyrazinone with alkyne side chainAuPPh₃Cl / AgOTfC-5 selective annulation acs.org
Annulative Functionalization β-enaminone, propargylamine (B41283)Catalyst-freeRegioselective formation of imidazole-fused systems nih.gov

Heterocyclic Annulation and Ring Expansion Reactions

Annulation reactions are a powerful tool for constructing the pyrrolo[1,2-a]pyrazine scaffold itself or for adding further rings to the existing core. researchgate.net As mentioned previously, gold(I)-catalyzed intramolecular annulation of alkyne-containing precursors is a key strategy for building the fused γ-lactam ring in certain pyrrolopyrazine derivatives. acs.orgacs.org Other synthetic routes include various cyclization and cycloaddition strategies. researchgate.netconsensus.app For example, catalyst-free annulative functionalization has been used to construct novel imidazole-pyrrolo[1,2-a]pyrazine hybrids from β-enaminone and propargylamine precursors. nih.gov While annulation reactions are well-documented, specific examples of ring expansion reactions involving the pyrrolo[1,2-a]pyrazine core are less common in the reviewed literature.

Complexation with Metal Centers for Synthetic Applications

The nitrogen atoms of the pyrazine ring, being Lewis bases, can coordinate with various metal centers to form metal complexes. nih.gov This property is not only fundamental to the structure of many biologically active metal-containing compounds but is also exploited in catalysis. nih.govresearchgate.net Pyrazine and its derivatives are well-known bridging ligands that can facilitate communication between two metal centers in bimetallic complexes. massey.ac.nz

In the context of synthetic applications, the complexation of a metal to a part of the molecule can activate it for a specific reaction. The gold(I)-catalyzed annulation is a prime example, where the coordination of the gold catalyst to the alkyne moiety is the key activating step of the reaction. acs.org Similarly, zinc(II) has been shown to mediate the conversion of 2-cyanopyrazine into more complex ligands in situ, demonstrating the role of the metal in directing the synthesis. inorgchemres.org The formation of complexes with metals like manganese, cobalt, and copper has also been reported for various pyrazine-based ligands, indicating the broad potential for creating novel coordination compounds with the pyrrolopyrazine scaffold for catalytic or other applications. researchgate.netmassey.ac.nz

Comprehensive Structural Elucidation and Advanced Spectroscopic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

A thorough search for experimental Nuclear Magnetic Resonance (NMR) data for Pyrrolo[1,2-a]pyrazine-6-carboxylic acid yielded no specific results. Consequently, a detailed analysis of its proton (¹H) and carbon-13 (¹³C) chemical shifts, as well as two-dimensional NMR correlations, cannot be provided.

Proton (¹H) and Carbon-13 (¹³C) Chemical Shift Analysis

Specific, experimentally determined ¹H and ¹³C NMR chemical shift values for this compound are not available in the reviewed literature.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

No published studies were found that report on the use of two-dimensional NMR techniques such as COSY, HSQC, HMBC, or NOESY for the structural elucidation of this compound. Therefore, a discussion of its specific proton-proton couplings, one-bond and long-range proton-carbon correlations, and through-space correlations is not possible.

Advanced NMR for Dynamic Processes (e.g., Variable Temperature NMR)

There is no information available regarding the use of advanced NMR techniques, such as variable temperature NMR, to study dynamic processes in this compound.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

While patents mention compounds with the pyrrolo[1,2-a]pyrazine (B1600676) core, specific high-resolution mass spectrometry data and detailed fragmentation pathway analysis for this compound are not provided. The expected molecular formula for this compound is C₈H₆N₂O₂, with a monoisotopic mass of 162.0429 g/mol . A general fragmentation pattern for a carboxylic acid would likely involve the loss of CO₂ (44 Da) and/or the COOH radical (45 Da). However, without experimental data, a precise fragmentation analysis remains speculative.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment

No experimental Infrared (IR) or Raman spectra for this compound have been published. A theoretical analysis would predict characteristic vibrational modes for the carboxylic acid group (O-H and C=O stretching) and the aromatic pyrrolopyrazine ring system. However, without experimental data, a specific assignment of vibrational frequencies is not feasible.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Structure Probing

There is no available literature detailing the Ultraviolet-Visible (UV-Vis) absorption spectrum of this compound. Such data would be essential for understanding its electronic transitions and probing its electronic structure.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most powerful method for obtaining an unambiguous three-dimensional structure of a molecule in the solid state. This technique provides precise data on bond lengths, bond angles, and torsion angles, revealing the exact spatial arrangement of atoms. While specific crystallographic data for the parent this compound is not widely available in published literature, analysis of closely related derivatives provides significant insight into the structural characteristics of this heterocyclic scaffold.

For instance, the crystal structure of derivatives like (6S,8aS)-4-Oxo-2-phenylmethanesulfonyl-octahydro-pyrrolo[1,2-a]pyrazine-6-carboxylic acid [1-(N-hydroxycarbamimidoyl)-piperidin-4-ylmethyl]-amide has been documented, confirming the stereochemical integrity and conformational preferences of the saturated pyrrolo[1,2-a]pyrazine ring system. nih.govnih.gov Such studies are crucial for validating the outcomes of synthetic pathways and for understanding structure-activity relationships.

Parameter Description Typical Information Obtained
Unit Cell Dimensions The basic repeating unit of the crystal lattice (a, b, c, α, β, γ).Crystal system, volume.
Space Group The symmetry elements of the crystal.Information on molecular symmetry and packing.
Atomic Coordinates The (x, y, z) position of each atom in the unit cell.Defines the precise molecular geometry.
Bond Lengths/Angles Distances between bonded atoms and angles between adjacent bonds.Confirms connectivity and identifies strain or unusual bonding.
Torsion Angles The dihedral angle between four consecutively bonded atoms.Describes the conformation of the molecule.

This interactive table summarizes the key data obtained from a typical X-ray crystallography experiment.

The Pyrrolo[1,2-a]pyrazine core can possess stereocenters, particularly in its reduced (e.g., octahydro) forms, making it a chiral molecule. nih.govnih.gov Assigning the absolute configuration of these stereocenters is critical. X-ray crystallography is a definitive method for this purpose, known as the "gold standard". ic.ac.uk By using anomalous dispersion effects, typically from heavier atoms in the structure or by derivatization, the absolute arrangement of atoms in space can be determined.

For chiral derivatives of the this compound scaffold, such as the (6S,8aS) diastereomer, X-ray crystallography provides unambiguous proof of the stereochemistry at the C6 and C8a positions. nih.gov This experimental verification is essential to confirm the results of asymmetric synthesis or chiral separation. rsc.org In the absence of a crystal structure, other methods involving the formation of diastereomeric derivatives with a chiral auxiliary reagent, followed by NMR spectroscopy analysis, can be employed to predict the absolute configuration of α-chiral carboxylic acids. researchgate.netnih.gov

The arrangement of molecules within a crystal, known as crystal packing, is governed by a network of non-covalent intermolecular interactions. For this compound, several key interactions are expected to dictate its supramolecular assembly. uni-regensburg.de

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor (-OH) and acceptor (C=O). This typically leads to the formation of robust hydrogen-bonded dimers between two carboxylic acid molecules (an R²₂(8) motif). Furthermore, the nitrogen atoms within the pyrazine (B50134) ring can act as hydrogen bond acceptors, potentially interacting with the carboxylic acid proton, a feature observed in other pyrazine-carboxylic acid co-crystals. researchgate.net

π-π Stacking: The aromatic pyrrole (B145914) and pyrazine rings can engage in π-π stacking interactions, where the planar ring systems align face-to-face or offset, contributing to the stability of the crystal lattice.

Analysis of the crystal packing of related carbonyl-substituted pyrroles reveals a variety of supramolecular architectures guided by different types of hydrogen bonds and stacking interactions. uni-regensburg.de These interactions collectively define the crystal's density, stability, and physical properties.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Characterization

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods are non-destructive and highly sensitive to the stereochemistry of a molecule.

Electronic Circular Dichroism (ECD): ECD measures the difference in absorption of left and right circularly polarized light as a function of wavelength. The resulting spectrum, with positive and negative peaks (Cotton effects), is a unique fingerprint of a specific enantiomer. For chiral derivatives of this compound, ECD spectroscopy would be a powerful tool to determine or confirm the absolute configuration by comparing the experimental spectrum to one predicted by quantum-chemical calculations. ic.ac.uk This is particularly useful when single crystals for X-ray analysis cannot be obtained.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. It is closely related to ECD through the Kronig-Kramers transforms. While historically significant, it is often supplemented by ECD for more detailed structural analysis.

For chiral carboxylic acids, chiroptical sensing methods have been developed that utilize coordination to a metal complex to induce strong and quantifiable circular dichroism signals, allowing for the determination of enantiomeric composition. nih.gov The stereochemical information provided by these techniques is complementary to that from NMR and X-ray crystallography, offering a comprehensive understanding of the molecule's three-dimensional structure. nih.gov

Emerging Research Applications and Advanced Materials Science Integration

Pyrrolo[1,2-a]pyrazine-6-carboxylic Acid as a Platform for Organic Synthesis

This compound and its derivatives serve as versatile building blocks in organic synthesis, enabling the construction of a wide array of more complex molecular architectures. The pyrrolo[1,2-a]pyrazine (B1600676) core is a key pharmacophore in numerous biologically active compounds, and the carboxylic acid group provides a convenient handle for further chemical modifications.

Researchers have extensively used this scaffold to generate libraries of novel compounds for biological screening. For instance, a variety of pyrrolo[1,2-a]pyrazine derivatives have been synthesized through methods like regiodivergent electrophilic acylation followed by aldol (B89426) condensation. mdpi.com These synthetic strategies allow for the introduction of diverse substituents onto the core structure, leading to a broad chemical space for drug discovery. mdpi.comnih.gov The synthesis often involves the cyclization of appropriately substituted pyrrole (B145914) precursors to form the fused pyrazinone ring. researchgate.net

The versatility of this platform is demonstrated by the wide range of biological activities exhibited by its derivatives, including antibacterial, antifungal, antiviral, and kinase inhibitory properties. researchgate.netresearchgate.net Specific examples include the synthesis of potent and selective antagonists for the Vasopressin 1b receptor and inhibitors of PIM kinases. nih.gov The core structure has also been incorporated into inhibitors of human N-Myristoyltransferase-1, highlighting its importance in targeting various disease pathways. rsc.org

Table 1: Examples of Biologically Active Derivatives Synthesized from Pyrrolo[1,2-a]pyrazine Scaffolds

Derivative ClassSynthetic ApproachBiological Target/ActivityReference
Substituted Pyrrolo[1,2-a]pyrazinesRegiodivergent electrophilic acylation and aldol condensationAntineoplastic (human lymphoma U937 cells) mdpi.comnih.gov
Pyrrole-pyrazinonesExploration of substitution patternsVasopressin 1b receptor antagonists nih.gov
Pyrrolo[1,2-a]pyrazinonesNatural product-inspired library generationPIM kinase inhibitors
Cyclohexyl-octahydro-pyrrolo[1,2-a]pyrazinesMedium-throughput screening of diverse compoundsHuman N-Myristoyltransferase-1 (NMT-1) inhibitors rsc.org
N,1-diphenylpyrrolo[1,2-a]pyrazine-3-carboxamides[3+3]-cycloaddition of 2-azidoacrylic acid derivativesTranslocator protein (TSPO) ligands with anxiolytic activity nih.gov
Pyrrolo[1,2-a]quinoxaline-based derivativesChemical synthesis and modificationSirt6 activators with anti-inflammatory and anti-SARS-CoV-2 activity nih.gov

Development of Analytical Methods for Detection and Quantification in Chemical Research

The development of robust analytical methods is crucial for the characterization and quantification of this compound and its derivatives in various research contexts. While specific methods for the parent carboxylic acid are not extensively detailed in the available literature, general analytical techniques applicable to this class of compounds are well-established.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the separation and quantification of pyrrolopyrazine derivatives. For instance, HPLC has been used in the purification of antimicrobial compounds derived from this scaffold. rsc.org Chiral HPLC methods, using specific labeling reagents, have been developed for the optical purity determination of related chiral carboxylic acids, a technique that could be adapted for chiral derivatives of this compound. tcichemicals.com

Mass Spectrometry (MS), often coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is essential for the structural elucidation and identification of these compounds. rsc.orgekb.eg Spectroscopic methods such as Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are also fundamental for characterizing the molecular structure of newly synthesized derivatives. rsc.org

For the analysis of biological interactions, specialized techniques have been employed. For example, X-ray fluorescence spectrometry has been used to detect binding events between target proteins and molecules containing a similar structural motif.

Applications in Supramolecular Chemistry and Self-Assembly

The presence of both hydrogen bond donors (the carboxylic acid group) and acceptors (the nitrogen atoms in the pyrazine (B50134) ring) makes this compound and its analogs interesting candidates for studies in supramolecular chemistry and self-assembly. These non-covalent interactions can direct the formation of well-ordered, higher-order structures.

Research on related pyrazinecarboxylic acids has shown that the carboxylic acid group can form specific hydrogen bonding patterns, known as supramolecular synthons, with the nitrogen atoms of the pyrazine ring. nih.gov This leads to the formation of predictable and recurring structural motifs in the solid state, which is a fundamental concept in crystal engineering. nih.gov

Furthermore, the self-assembly of fused benzoimidazopyrrolopyrazines, which share a similar heterocyclic core, can be controlled by the water content of the solvent. mdpi.com This demonstrates that subtle changes in the environment can direct the formation of different supramolecular structures. The aggregation of certain pyrrolo[1,2-a]quinoxaline (B1220188) derivatives has been shown to induce emission, a phenomenon known as aggregation-induced emission (AIE). nih.gov

Integration into Functional Materials (e.g., Coordination Polymers, Covalent Organic Frameworks, Dyes)

The structural and electronic properties of the pyrrolo[1,2-a]pyrazine scaffold make it a promising component for the construction of advanced functional materials.

Covalent Organic Frameworks (COFs): The pyrazine core has been successfully integrated into the structure of COFs. These materials are crystalline porous polymers with potential applications in gas storage and separation. For example, pyrazine-cored COFs have been synthesized and shown to be effective in the adsorption of carbon dioxide. nih.gov

Dyes: While specific applications of this compound as a standalone dye are not extensively documented, its derivatives with extended conjugation often exhibit fluorescent properties. The development of derivatives with strong blue fluorescence suggests their potential use in organic light-emitting diodes (OLEDs).

Photophysical and Optoelectronic Properties of this compound Derivatives

Derivatives of the pyrrolo[1,2-a]pyrazine scaffold, particularly those with extended aromatic systems, can exhibit interesting photophysical and optoelectronic properties. A detailed study on the closely related pyrrolo[1,2-a]quinoxalines provides significant insight into the potential of this class of compounds. nih.gov

These compounds can display solvatochromism, where the color of their emission changes with the polarity of the solvent. nih.gov A key property observed in some derivatives is aggregation-induced emission (AIE), where the fluorescence intensity increases upon aggregation of the molecules. nih.gov This is in contrast to many fluorescent dyes that experience quenching upon aggregation.

Theoretical studies, such as time-dependent density functional theory (TD-DFT), have been used to understand the electronic transitions responsible for the observed absorption and emission spectra. nih.gov These studies can help in the rational design of new derivatives with tailored photophysical properties. Some derivatives have been investigated as host materials for phosphorescent OLEDs.

Table 2: Photophysical Properties of Selected Pyrrolo[1,2-a]quinoxaline Derivatives

CompoundKey Photophysical PropertyPotential ApplicationReference
2,4-diphenylpyrrolo[1,2-a]quinoxaline (QPP)Aggregation-Induced Emission (AIE)Bioimaging, OLEDs nih.gov
4-phenyl-2-(thiophen-2-yl)pyrrolo[1,2-a]quinoxaline (QTP)Aggregation-Induced Emission (AIE)Bioimaging, OLEDs nih.gov
Benzo[g]pyrroloimidazoindolesThermally Activated Delayed Fluorescence (TADF)OLED emitters semanticscholar.org

Chemical Probes for Mechanistic Biochemical Studies

The fluorescent properties of certain pyrrolo[1,2-a]pyrazine derivatives make them suitable for use as chemical probes in biochemical and cell biology research. These probes can be used to visualize and study cellular components and processes.

For instance, some fluorescent derivatives of pyrrolo[1,2-a]quinoxalines have been shown to localize in specific cellular organelles, such as lysosomes and lipid droplets. nih.gov This specificity allows for the targeted imaging of these structures within living cells.

Furthermore, some derivatives have been found to be capable of generating reactive oxygen species (ROS), which could be harnessed for photodynamic therapy or for studying oxidative stress pathways. nih.gov The development of pyrrolo[1,2-a]quinoxaline-based Sirt6 activators provides a pharmacological tool to probe the roles of this enzyme in inflammation and infectious diseases. nih.gov Similarly, derivatives that inhibit N-Myristoyltransferase can be used to study the function of this enzyme in cellular processes and disease. rsc.org

Future Directions and Interdisciplinary Challenges in Pyrrolo 1,2 a Pyrazine 6 Carboxylic Acid Research

Innovations in Sustainable and Efficient Synthetic Routes

The development of environmentally benign and efficient synthetic strategies is a paramount goal in modern organic chemistry. For the pyrrolo[1,2-a]pyrazine (B1600676) core, research is moving beyond traditional methods towards greener alternatives.

Catalyst-Free Methodologies : A significant advancement is the development of catalyst-free annulative functionalization approaches. For instance, a novel imidazole-pyrrolo[1,2-a]pyrazine hybrid structure has been devised through the reaction of β-enaminone with propargylamine (B41283), which proceeds via a regioselective conjugate substitution followed by cyclization without the need for a catalyst. nih.gov

Green Chemistry Protocols : The use of palladium as a catalyst for the hydrogenation of nitroarenes and nitriles, with formic acid serving as the hydrogen donor, has led to a green protocol for synthesizing pyrrolo[1,2-α]quinoxalines, a related and important tricyclic scaffold. researchgate.net This highlights a trend towards using transfer hydrogenation, which avoids the direct use of high-pressure hydrogen gas. researchgate.net

Sustainable Catalysts : The concept of using naturally derived, sustainable heterogeneous catalysts is gaining traction. For example, a Brønsted acid nanocatalyst derived from natural asphalt (B605645) has been successfully used for the synthesis of other nitrogen-containing heterocycles in water, showcasing excellent recyclability and operational simplicity. rsc.org The application of such principles to pyrrolopyrazine synthesis is a promising future avenue.

Efficient Cycloaddition Reactions : The 1,3-dipolar cycloaddition remains a powerful and efficient tool for constructing the pyrrole (B145914) ring fused to a pyrazine (B50134) or related heterocycle. nih.gov This method often involves the in-situ generation of heterocyclic ylides which react selectively with dipolarophiles. nih.gov Similarly, the [3+2] cycloaddition reaction between mesoionic compounds (münchnones) and alkynes is a chosen method for obtaining the core structure. nih.gov

Unveiling Novel Reactivity and Unexplored Transformations

Understanding the intrinsic reactivity of the pyrrolo[1,2-a]pyrazine system is crucial for creating diverse and complex molecular architectures. Future research will likely focus on exploring transformations beyond well-established methods.

Annulative Functionalizations : The development of regioselective annulative functionalizations represents a key area of innovation, allowing for the construction of hybrid heterocyclic systems where the pyrrolopyrazine core is fused with other rings, such as imidazole. nih.gov

Cross-Coupling Reactions : Addressing the challenges associated with the cross-coupling of electron-poor heteroarenes like pyrazines is an important frontier. mdpi.com Methodologies that enable the efficient coupling of arylboronic acids to the pyrazine core, potentially using iron catalysis, open up new avenues for functionalization. mdpi.com

Transformations of the Core Structure : The study of reactions that transform the core heterocycle itself is an area ripe for exploration. For instance, reactions of 1-(trifluoromethyl)pyrrolo[1,2-a]pyrazines with nucleophiles have been shown to transform the trifluoromethyl group into amide and amidine groups, accompanied by aromatization of the pyrazine ring system. researchgate.net Analogous studies on the reduction of the electron-deficient pyrrole portion of the scaffold could also yield novel 3-pyrroline-like structures. ox.ac.uk

Formation from Novel Precursors : Investigations into Maillard model systems have revealed that complex pyrroles can be formed from precursors like 2-oxopropanal and amino acids, which are also involved in pyrazine formation. nih.gov Exploring these complex reaction networks could lead to novel synthetic pathways starting from unconventional materials. nih.gov

Advancements in High-Throughput Synthesis and Characterization

To accelerate the discovery process, the fields of synthesis and characterization are increasingly moving towards high-throughput (HTS) methodologies. While direct reports on HTS for Pyrrolo[1,2-a]pyrazine-6-carboxylic acid are nascent, the foundational elements are being established.

The development of robust and efficient synthetic protocols, such as catalyst-free annulations and green hydrogenation methods, is a critical prerequisite for their adaptation to automated, high-throughput platforms. nih.govresearchgate.net The goal is to generate large libraries of diverse pyrrolopyrazine derivatives for screening.

Success in HTS is critically dependent on rapid and reliable characterization techniques. The structural confirmation of newly synthesized compounds relies heavily on a suite of spectroscopic and analytical methods:

Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are indispensable for determining the precise structure and regioselectivity of the products, for example, in confirming the outcome of cycloaddition reactions. researchgate.netnih.gov

Infrared (IR) Spectroscopy : IR analysis is used to confirm the presence of key functional groups, such as carbonyls from ester or carboxylic acid moieties. nih.gov

X-ray Crystallography : Single-crystal X-ray diffraction provides unambiguous proof of a molecule's three-dimensional structure and stereochemistry, which is vital for validating synthetic outcomes and for computational modeling. researchgate.netnih.gov

The integration of these characterization techniques into an automated workflow is a key challenge for enabling true high-throughput synthesis and discovery in this area.

Computational Design and Prediction of Novel Pyrrolopyrazine Architectures

In silico methods are becoming indispensable for rational drug design and materials science, allowing researchers to predict molecular properties and guide synthetic efforts. This computational-first approach is a major future direction for designing novel pyrrolopyrazine-based structures.

Several computational techniques are being synergistically applied to design and screen new molecules before their physical synthesis. These methods help in prioritizing candidates, saving time and resources.

Interactive Table: Computational Techniques in Pyrrolopyrazine Research

Technique Application and Purpose Relevant Findings Citation
Molecular Docking Predicts the preferred orientation of a ligand when bound to a receptor's active site.Used to understand interactions with protein targets like sirtuins and to explain the high activity of specific isomers by identifying key interactions in hydrophobic pockets. nih.govnih.govnih.gov
3D-QSAR (Quantitative Structure-Activity Relationship) Relates the 3D properties of molecules to their biological activity.Atom-based models can be generated to predict the activity of new compounds based on the alignment of a training set of molecules. mdpi.com
Pharmacophore Mapping Identifies the essential 3D arrangement of functional groups responsible for a molecule's biological activity.Helps to identify key features for biological activity and can be used for virtual screening of large compound databases. mdpi.com
Molecular Dynamics (MD) Simulations Simulates the physical movements of atoms and molecules over time.Used to assess the stability of ligand-protein interactions that were initially identified through molecular docking. nih.gov

These computational tools allow for the creation of contour maps that visualize favorable and unfavorable regions for steric and electrostatic interactions, guiding the modification of the pyrrolopyrazine scaffold to enhance desired properties. mdpi.com

Synergistic Approaches in Chemical Biology (emphasizing tools, not therapeutics)

A significant future direction lies in the application of pyrrolo[1,2-a]pyrazine derivatives not as direct therapeutic agents, but as sophisticated chemical tools to probe and understand complex biological systems. This synergistic approach with chemical biology focuses on creating molecules with high potency and selectivity for specific biological targets.

Selective Enzyme Modulators : A series of novel pyrrolo[1,2-a]quinoxaline-based derivatives have been identified as potent and selective activators of Sirt6, a key enzyme in cellular metabolism and aging. nih.gov These molecules can serve as invaluable pharmacological tools to investigate the downstream effects of Sirt6 activation in various disease models, such as inflammation and cancer, without the immediate goal of becoming a drug. nih.gov The on-target effects of these activators were validated using Sirt6-knockdown experiments. nih.gov

Probing Parasite Enzymes : In a related heterocyclic system, specific isomers of tetrahydropyrazolo[1,2-a]pyrazole-1-carboxylates were found to be highly active and selective inhibitors of dihydroorotate (B8406146) dehydrogenase from Plasmodium falciparum (PfDHODH), the parasite that causes malaria. nih.gov The corresponding carboxylic acids were inactive, demonstrating high structural sensitivity. nih.gov Such compounds are crucial tools for studying the enzyme's role in the parasite's life cycle and for validating it as a drug target.

The development of such precise molecular probes, born from a synergy of synthetic chemistry, computational design, and biological validation, represents a powerful strategy for advancing our fundamental understanding of biology.

Q & A

Q. What are the primary synthetic routes for constructing the pyrrolo[1,2-a]pyrazine core?

The pyrrolo[1,2-a]pyrazine scaffold can be synthesized via:

  • N-Alkylation and Cyclization : Base-mediated N-alkylation of pyrrole-2-carboxaldehyde with 2-bromoacetophenones, followed by dehydrative cyclization using ammonium acetate to incorporate nitrogen .
  • One-Step Propargylamine Addition : Reaction of 2-(acylethynyl)pyrroles with propargylamine, followed by Cs₂CO₃-catalyzed intramolecular cyclization to form the bicyclic structure in a single step .
  • Catalyst-Free One-Pot Synthesis : Bromopyruvate-based reactions for pyrrolo[1,2-a]quinoxaline derivatives, offering simplicity and avoiding metal catalysts .

Q. How is structural elucidation of pyrrolo[1,2-a]pyrazine derivatives performed?

Key techniques include:

  • NMR Spectroscopy : To resolve ring substituents and confirm bicyclic structure.
  • FT-IR : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for carboxylic acid derivatives) .
  • GC-MS/HPLC : Used for purity assessment and molecular weight confirmation, especially in natural product isolation (e.g., hexahydro-pyrrolo[1,2-a]pyrazine-1,4-dione from Bacillus tequilensis) .

Q. What biological activities have been reported for pyrrolo[1,2-a]pyrazine derivatives?

  • Antimicrobial Activity : Derivatives like hexahydro-3-(2-methylpropyl)-pyrrolo[1,2-a]pyrazine-1,4-dione show efficacy against multidrug-resistant Staphylococcus aureus and fungal pathogens (e.g., Fusarium oxysporum) .
  • Antioxidant Properties : Observed in marine bacterial isolates, potentially linked to diketopiperazine-like structures .

Advanced Research Questions

Q. How can functionalization of the pyrrolo[1,2-a]pyrazine core be optimized for drug discovery?

  • Pd-Catalyzed Direct Arylation : Enables C6 functionalization with aryl bromides, expanding diversity for structure-activity relationship (SAR) studies .
  • Electrophilic Acetylation/Formylation : Introduces reactive groups at specific positions for further derivatization .
  • Trifluoroacetylation : Modifies electron density to enhance pharmacokinetic properties .

Q. What strategies address contradictions in biological activity data across studies?

  • Comparative SAR Analysis : Evaluate substituent effects (e.g., 2-methylpropyl vs. phenylmethyl groups) on antimicrobial potency .
  • Standardized Assays : Use consistent microbial strains and MIC protocols to minimize variability .

Q. How do computational methods aid in targeting pyrrolo[1,2-a]pyrazine derivatives?

  • Molecular Docking : Predicts binding affinity to enzymes like lipoxygenase (LOX), guiding the design of triazolo-quinazoline derivatives as anti-inflammatory agents .
  • DFT Calculations : Models electronic effects of substituents (e.g., fluorine atoms) to optimize inhibitory activity .

Q. What challenges arise in characterizing reactive intermediates during synthesis?

  • Cyclization Byproducts : Monitor via LC-MS to distinguish desired products from side reactions (e.g., incomplete cyclization in Chichibabin quaternization) .
  • Protonation Studies : NMR titration reveals pH-dependent stability of intermediates, critical for scaling up reactions .

Q. How can synthetic yields be improved for complex derivatives?

  • Base Optimization : Cs₂CO₃ outperforms K₂CO₃ in intramolecular cyclization steps due to superior solubility and catalytic activity .
  • Microwave-Assisted Synthesis : Reduces reaction time for Pd-catalyzed couplings, minimizing decomposition .

Methodological Tables

Q. Table 1. Key Synthetic Methods Comparison

MethodYield RangeKey AdvantageLimitationReference
N-Alkylation/Cyclization45–65%Scalable for library synthesisRequires harsh bases (e.g., KOH)
Propargylamine Cyclization70–85%One-step, high atom economySensitive to moisture
Catalyst-Free One-Pot60–75%Avoids metal catalystsLimited to specific substrates

Q. Table 2. Biological Activity of Selected Derivatives

DerivativeActivity (IC₅₀/MIC)Target Pathogen/EnzymeReference
Hexahydro-3-(2-methylpropyl)-1,4-dione12.5 µg/mL (MIC)Staphylococcus aureus
3-(Phenylmethyl)-1,4-dione25 µg/mL (MIC)Fusarium oxysporum
Triazolo[1,5-c]quinazoline (Fluorine-substituted)0.8 µM (LOX inhibition)Soybean lipoxygenase

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.